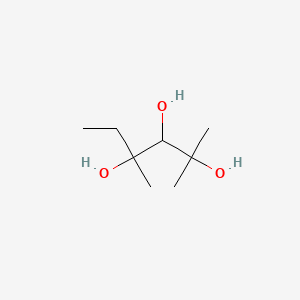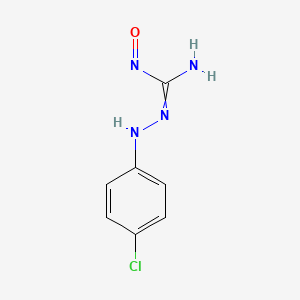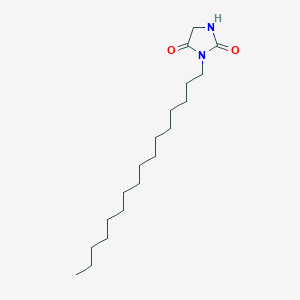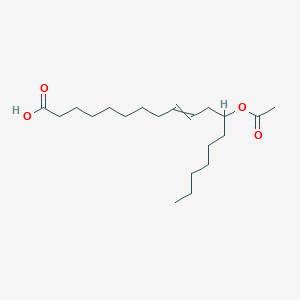
2,4-Dimethylhexane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylhexane-2,3,4-triol is an organic compound with the molecular formula C8H18O3 It is a branched alkane with three hydroxyl groups attached to the second, third, and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhexane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylhexane using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. The process may also involve purification steps to isolate the desired triol from by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylhexane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,4-Dimethylhexane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhexane-2,3,4-triol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparison with Similar Compounds
2,4-Dimethylhexane: A similar compound without hydroxyl groups, used for comparison in studies of hydroxylation.
2,3,4-Trihydroxyhexane: A compound with a similar structure but different substitution pattern, used to study the effects of hydroxyl group positioning.
2,4-Dimethylpentane-2,3,4-triol: A compound with a shorter carbon chain, used to compare the effects of chain length on reactivity and properties.
Uniqueness: 2,4-Dimethylhexane-2,3,4-triol is unique due to its specific arrangement of hydroxyl groups and methyl substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
135575-37-0 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,4-dimethylhexane-2,3,4-triol |
InChI |
InChI=1S/C8H18O3/c1-5-8(4,11)6(9)7(2,3)10/h6,9-11H,5H2,1-4H3 |
InChI Key |
SBNZEELAPMRROC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C(C)(C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)

![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)




![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)

